molecular formula C5H3F2NO B1590269 3,5-difluoropyridin-2-ol CAS No. 914482-23-8

3,5-difluoropyridin-2-ol

Cat. No.: B1590269
CAS No.: 914482-23-8
M. Wt: 131.08 g/mol
InChI Key: CQPCSKARWXNHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-difluoropyridin-2-ol is a fluorinated heterocyclic compound. The introduction of fluorine atoms into the pyridinone ring significantly alters its chemical and physical properties, making it a compound of interest in various fields of research and industry. Fluorinated pyridinones are known for their unique electronic properties, which can enhance the biological activity and stability of the molecules they are part of.

Mechanism of Action

The mechanism by which 3,5-difluoropyridin-2-ol exerts its effects is primarily related to its ability to interact with biological molecules through hydrogen bonding and electronic interactions. The presence of fluorine atoms enhances these interactions by increasing the compound’s electronegativity and stability . Molecular targets include enzymes and receptors, where the compound can modulate activity by binding to active sites or allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-difluoropyridin-2-ol is unique due to the specific positioning of the fluorine atoms, which significantly influences its electronic properties and reactivity. This makes it particularly useful in applications where precise electronic effects are required .

Properties

IUPAC Name

3,5-difluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPCSKARWXNHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475576
Record name 2(1H)-PYRIDINONE, 3,5-DIFLUORO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914482-23-8
Record name 2(1H)-PYRIDINONE, 3,5-DIFLUORO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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